molecular formula C26H24N6O2S2 B2398181 2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one CAS No. 452089-21-3

2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one

Cat. No.: B2398181
CAS No.: 452089-21-3
M. Wt: 516.64
InChI Key: UXXOKVFNZFHERZ-UHFFFAOYSA-N
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Description

This compound is a bis-triazole derivative featuring two 4-(prop-2-en-1-yl)-substituted 1,2,4-triazole rings interconnected via sulfanyl (-S-) linkages. The central triazole moieties are further functionalized with a 2-oxo-2-phenylethyl group and a terminal phenylethanone moiety. The prop-2-en-1-yl (allyl) substituents may enhance reactivity in click chemistry or polymerization processes, while the sulfanyl bridges could influence redox stability and binding affinity .

Properties

IUPAC Name

2-[[5-(5-phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S2/c1-3-15-31-23(27-29-25(31)35-17-21(33)19-11-7-5-8-12-19)24-28-30-26(32(24)16-4-2)36-18-22(34)20-13-9-6-10-14-20/h3-14H,1-2,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXOKVFNZFHERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one involves multiple steps. The starting materials typically include phenacyl bromide, allyl bromide, and 1,2,4-triazole derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The synthesis process may include steps such as nucleophilic substitution, cyclization, and thiolation .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole rings can coordinate with metal ions, influencing various biochemical pathways. Additionally, its phenacylsulfanyl groups may interact with cellular components, leading to its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on triazole core modifications, substituent patterns, and functional group variations. Below is a detailed comparison:

Table 1: Structural Comparison of Key Analogs

Compound Name / CID Core Structure Substituents Key Functional Groups Reference
Target Compound Bis-1,2,4-triazole 4-(prop-2-en-1-yl), sulfanyl bridges, phenylethanone Allyl, ketone, thioether -
2-[[5-[(4-Methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone (CID 5240167) Mono-1,2,4-triazole 4-phenyl, 4-methylphenyl-sulfanylmethyl, phenylethanone Thioether, aryl, ketone
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Imidazole-oxadiazole hybrid 5-methyl-2-phenyl-imidazole, phenylethanone Thioether, heterocyclic fused system, ketone
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole 4-(2,4-difluorophenyl), 4-(phenylsulfonyl)phenyl, phenylethanone Sulfone, fluorophenyl, ketone

Key Differences and Implications

Core Heterocycles: The target compound’s bis-triazole framework distinguishes it from mono-triazole (CID 5240167) and imidazole-oxadiazole hybrids ().

Substituent Effects: The allyl groups (prop-2-en-1-yl) in the target compound introduce steric bulk and unsaturated bonds, which may influence conformational flexibility and reactivity compared to aryl (CID 5240167) or sulfone-containing substituents (). Allyl groups are also prone to radical or electrophilic addition, suggesting utility in polymerizable systems . The sulfanyl bridges in the target compound and CID 5240167 contrast with the sulfone group in ’s analog.

Synthetic Pathways :

  • The target compound’s synthesis likely follows a route similar to ’s procedure, where triazole precursors react with α-halogenated ketones (e.g., phenacyl bromide) under basic conditions. However, the incorporation of allyl groups may require protective strategies to prevent undesired side reactions .
  • CID 5240167’s synthesis involves condensation of carbohydrazides with phenacyl bromide, highlighting the versatility of triazole-thioether formations in modular synthesis .

Table 2: Physicochemical Properties

Property Target Compound CID 5240167 Compound
Molecular Formula C₂₆H₂₄N₆O₂S₂ C₂₄H₂₁N₃OS₂ C₂₈H₂₀F₂N₃O₃S₂
Molecular Weight (g/mol) ~548.7 (calculated) 439.6 568.6
Predicted LogP ~3.8 (allyl groups increase lipophilicity) 4.1 3.5 (sulfone reduces lipophilicity)
Crystallinity Likely amorphous (no reported data) ORTEP-3-refined structure SHELXL-refined structure

Biological Activity

The compound 2-[(5-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one is a complex organic molecule that contains multiple functional groups, including triazole rings and sulfanyl moieties. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key reactions that construct its complex architecture. The presence of the triazole ring is particularly significant as compounds containing this moiety are known for their wide range of biological activities.

Key Reactions in Synthesis

  • Formation of Triazole Rings : Cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of Sulfanyl Groups : Nucleophilic substitution reactions where thiols react with suitable electrophiles.
  • Final Assembly : Amide bond formation using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. The target compound has been evaluated for its efficacy against various bacterial strains.

Organism Tested Activity Observed
Escherichia coliModerate Inhibition
Staphylococcus aureusSignificant Inhibition
Candida albicansModerate Inhibition

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound's structure allows it to interact with specific molecular targets involved in cancer progression. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle regulation and apoptosis pathways.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Blocking : It could block receptors involved in signaling pathways that promote cancer cell growth.
  • Nucleic Acid Interaction : Potential interference with DNA or RNA functions, leading to apoptosis in malignant cells.

Case Studies and Research Findings

Recent studies have highlighted the biological potential of triazole derivatives similar to the target compound:

  • Study on Antimicrobial Activity :
    • A series of triazole derivatives were tested against various pathogens, revealing that modifications to the sulfanyl group significantly enhanced antibacterial properties .
  • Anticancer Screening :
    • Compounds with similar structural features demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could induce oxidative stress in cancer cells, leading to cell death .

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